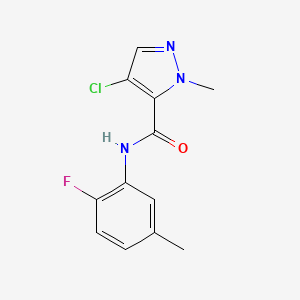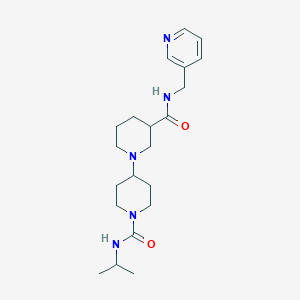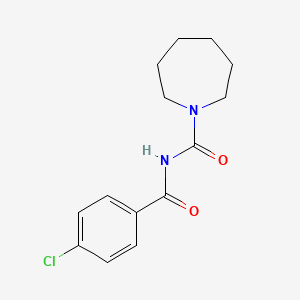amine dihydrochloride](/img/structure/B5298396.png)
[3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride, also known as NMP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. In
Mécanisme D'action
[3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride acts as a selective agonist for TAAR1, binding to the receptor and activating downstream signaling pathways. This leads to the modulation of neurotransmitter release, particularly of dopamine and serotonin. [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride has been shown to increase the release of these neurotransmitters in certain brain regions, which may underlie its effects on behavior and addiction.
Biochemical and Physiological Effects
Studies have shown that [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride can modulate a variety of biochemical and physiological processes, including neurotransmitter release, gene expression, and behavior. [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride has been shown to increase locomotor activity and reduce drug-seeking behavior in animal models, suggesting that it may have therapeutic potential for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride in lab experiments is its selectivity for TAAR1, which allows for more precise investigation of the role of this receptor in various physiological processes. However, one limitation is that [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride is a relatively new compound and there is still much to be learned about its effects and potential uses.
Orientations Futures
There are several future directions for research on [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride, including investigating its potential use in the treatment of addiction and neuropsychiatric disorders, as well as exploring its effects on other physiological processes. Additionally, further research is needed to fully understand the mechanism of action of [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride and its potential for use as a tool in scientific research.
Méthodes De Synthèse
The synthesis of [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride involves the reaction of 1-naphthylmethylamine with 3-(4-morpholinyl)propyl chloride in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that is typically purified by recrystallization from a suitable solvent such as ethanol or methanol.
Applications De Recherche Scientifique
[3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the function of TAAR1. This receptor is involved in the regulation of neurotransmitter release, and has been implicated in a number of neuropsychiatric disorders such as schizophrenia and depression. [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.2ClH/c1-2-8-18-16(5-1)6-3-7-17(18)15-19-9-4-10-20-11-13-21-14-12-20;;/h1-3,5-8,19H,4,9-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMXPKOAJYTMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CC3=CC=CC=C32.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,7aS*)-5-methyl-2-[3-(phenylsulfonyl)propanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5298315.png)
![3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5298316.png)

![N~1~,N~1~-dimethyl-N~4~-{4-[(propylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5298335.png)
![1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5298341.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5298345.png)
![N-(2-methoxyethyl)-7-(3-thienylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5298350.png)
![4-(4-fluorobenzyl)-1-[(5-fluoropyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298354.png)
![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5298359.png)

![N-1,3-benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5298369.png)
![N-(2-methoxyphenyl)-2-[(2,2,3,3-tetrafluoropropanoyl)amino]benzamide](/img/structure/B5298390.png)

